molecular formula C17H23ClN2O2 B2883810 3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide CAS No. 922932-03-4

3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide

Cat. No. B2883810
CAS RN: 922932-03-4
M. Wt: 322.83
InChI Key: XSESHJYHZNGINP-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide, also known as CMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMOP is a derivative of piperidin-2-one and has been synthesized through several methods.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Compounds similar in structure to 3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide have been synthesized and evaluated for various pharmacological activities. For example, compounds with complex structures involving chloro, dimethyl, and propanamide groups have been developed as potential neurokinin-1 receptor antagonists, highlighting their potential in treating conditions related to emesis and depression (Harrison et al., 2001). Similarly, the synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives demonstrates the versatility of such structures in medicinal chemistry (Kobayashi et al., 2009).

Anticancer and Antidepressant Potential

The stereochemistry of certain dihydrofolate reductase inhibitors, which share structural motifs with the compound , has been studied for their antitumor properties. These inhibitors show promise in cancer chemotherapy, suggesting that related compounds could have similar applications (Camerman et al., 1978). Additionally, substituted 3-amino-1,1-diaryl-2-propanols have been explored as potential antidepressant agents, indicating the therapeutic value of these structural frameworks (Clark et al., 1979).

Chemical Synthesis and Reactivity

The reactivity and synthetic utility of compounds bearing similar structural features have been extensively explored. For example, studies on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines demonstrate the chemical versatility of these compounds (Kinoshita et al., 1989). This suggests potential for diverse synthetic applications, including the development of new pharmaceuticals.

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-12-7-8-13(19-16(22)17(2,3)11-18)10-14(12)20-9-5-4-6-15(20)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESHJYHZNGINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)CCl)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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